2,6-Dibromo-8-chloroquinazoline
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Overview
Description
2,6-Dibromo-8-chloroquinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-8-chloroquinazoline typically involves the condensation of 6,8-dibromoanthranilamide with aryl aldehydes in the presence of molecular iodine in ethanol . This is followed by treatment with thionyl chloride in the presence of dimethylformamide to afford the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various research and commercial purposes.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromo-8-chloroquinazoline undergoes several types of reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through reactions such as the Sonogashira cross-coupling reaction.
Cross-Coupling Reactions: It participates in metal-catalyzed cross-coupling reactions like Suzuki-Miyaura and Heck reactions to form novel polysubstituted derivatives.
Common Reagents and Conditions:
Sonogashira Cross-Coupling: Palladium(0)-copper catalysts are used with terminal alkynes at room temperature.
Suzuki-Miyaura Cross-Coupling: Arylboronic acids are used in the presence of palladium catalysts.
Major Products:
2,6,8-Triaryl-4-(phenylethynyl)quinazolines: Formed through Sonogashira cross-coupling.
Polysubstituted Quinazolines: Formed through various cross-coupling reactions.
Scientific Research Applications
2,6-Dibromo-8-chloroquinazoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dibromo-8-chloroquinazoline involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2,4-Dichloroquinazoline: Another halogenated quinazoline with similar reactivity but different substitution patterns.
6,8-Dibromoquinazoline: Lacks the chlorine atom at the 8-position, leading to different reactivity and applications.
Uniqueness: 2,6-Dibromo-8-chloroquinazoline is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for forming diverse derivatives through various chemical reactions .
Properties
Molecular Formula |
C8H3Br2ClN2 |
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Molecular Weight |
322.38 g/mol |
IUPAC Name |
2,6-dibromo-8-chloroquinazoline |
InChI |
InChI=1S/C8H3Br2ClN2/c9-5-1-4-3-12-8(10)13-7(4)6(11)2-5/h1-3H |
InChI Key |
CVKXPFJWRVJPQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=NC(=NC=C21)Br)Cl)Br |
Origin of Product |
United States |
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